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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

1-Bromo-4-(methoxymethyl)benzene, identified by its CAS number 1515-88-4, is a
bifunctional aromatic compound of significant interest in modern organic synthesis.[1] Its
structure uniquely combines a reactive aryl bromide with a stable methoxymethyl (MOM) ether.
This strategic arrangement allows for sequential and orthogonal chemical transformations,
making it a valuable intermediate in the synthesis of complex molecular architectures.

The aryl bromide moiety serves as a robust handle for carbon-carbon and carbon-heteroatom
bond formation, most notably through palladium-catalyzed cross-coupling reactions. The
methoxymethyl group, on the other hand, functions as a protected form of a primary benzyl
alcohol. This protecting group is stable under a wide range of reaction conditions, including
those typically employed for cross-coupling, yet can be selectively removed under acidic
conditions to liberate the alcohol for further functionalization. This dual reactivity makes 1-
Bromo-4-(methoxymethyl)benzene a cornerstone building block in multi-step syntheses,
particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and analytical characteristics is
paramount for its effective use in a laboratory setting.
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Property Value Source/Comment
CAS Number 1515-88-4 [1]
Molecular Formula CsH9oBroO [1]
Molecular Weight 201.06 g/mol [1]

N ) ) Based on structurally similar
Boiling Point ~207 °C (Predicted)

compounds.[2]
) ) Based on structurally similar

Density ~1.47 g/cm3 (Predicted)

compounds.[2]

Typically a colorless to pale

Appearance Lo
yellow liquid

General observation for similar

compounds.

Predicted Spectroscopic Data

While experimental spectra are best obtained on a synthesized sample, the following table

outlines the expected signals for structural confirmation.
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Spectroscopy

Expected Chemical Shifts
(6, ppm) or Wavenumbers
(cm™)

Interpretation

1H NMR (CDCls)

~7.45 (d, 2H), ~7.25 (d, 2H),
~4.45 (s, 2H), ~3.40 (s, 3H)

Aromatic protons appearing as
two doublets (AA'BB' system);
singlet for the benzylic
methylene protons (-CHz-);
singlet for the methoxy protons
(-OCHs).

13C NMR (CDCls)

~138 (C), ~132 (CH), ~129
(CH), ~122 (C-Br), ~74 (O-
CH2-0), ~56 (O-CHs)

Signals for the four distinct
aromatic carbons; benzylic
carbon; methoxy carbon. The
ipso-carbon attached to
bromine is typically shifted
upfield due to the 'heavy atom
effect.[3]

IR (neat, cm™1)

~3050-2850 (C-H stretch),
~1590, 1490 (C=C aromatic
stretch), ~1150-1050 (C-O
stretch), ~1010 (C-Br stretch)

Characteristic peaks for
aromatic and aliphatic C-H
bonds, aromatic ring

vibrations, and ether linkages.

Synthesis and Purification

The most direct and common synthesis of 1-Bromo-4-(methoxymethyl)benzene is achieved

through the protection of the commercially available 4-Bromobenzyl alcohol. The

methoxymethyl (MOM) ether is a robust protecting group, and its installation is a standard

procedure in organic chemistry.

Synthetic Workflow Diagram
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Starting Material

G-Bromobenzyl aIcohoD

Reaction

MOM Protection:
MOMCI, DIPEA
DCM, 0°C to RT

(1—Bromo—4—(methoxymethyl)benzene)

Click to download full resolution via product page

Caption: Synthetic pathway for 1-Bromo-4-(methoxymethyl)benzene.

Experimental Protocol: MOM Protection of 4-

Bromobenzyl Alcohol

This protocol is adapted from established methods for the methoxymethyl protection of benzyl

alcohols.

Materials:

e 4-Bromobenzyl alcohol (1.0 eq.)

» N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
e Chloromethyl methyl ether (MOMCI) (1.5 eq.)

e Dichloromethane (DCM), anhydrous
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o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve
4-Bromobenzyl alcohol in anhydrous DCM.

e Cool the solution to 0 °C using an ice bath.
o Add DIPEA dropwise to the stirred solution.

o Slowly add MOMCI dropwise to the reaction mixture. Caution: MOMCI is a carcinogen and
should be handled with extreme care in a fume hood.

 Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or
until TLC analysis indicates complete consumption of the starting material.

e Quench the reaction by slowly adding saturated aqueous NaHCOs solution.

o Transfer the mixture to a separatory funnel and separate the layers.

o Extract the aqueous layer with DCM (2x).

o Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.
« Filter the drying agent and concentrate the filtrate under reduced pressure.

e The crude product can be purified by flash column chromatography on silica gel (using a
hexane/ethyl acetate gradient) to yield pure 1-Bromo-4-(methoxymethyl)benzene.

Key Reactions and Mechanistic Insights

The synthetic utility of 1-Bromo-4-(methoxymethyl)benzene stems from its ability to undergo
selective reactions at either the aryl bromide or the MOM ether functionality.
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Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling

reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is

a particularly powerful example.

Reaction Principle: The reaction couples the aryl bromide with an organoboron species (e.g., a
boronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle involves
three key steps: oxidative addition, transmetalation, and reductive elimination.

Pd(0)L2

Ar-Br [ R-B(OH)z + Base )

Ar-Pd(I1)L2(Br)

[R-B(OH)s]-

Transmetalation

Ar-Pd(IL2(R)

Oxidative
Addition

Oxidative Addition Transmetalation

Reductive
Elimination

Click to download full resolution via product page

Reductive Elimination
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol: Suzuki-Miyaura Coupling

e To a flask, add 1-Bromo-4-(methoxymethyl)benzene (1.0 eq.), the desired arylboronic acid
(1.2 eq.), and a base such as potassium carbonate (K2COs) or cesium carbonate (Cs2C0Os)
(2.0-3.0 eq.).

e Add a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%) or a combination of a palladium source
(e.g., Pd(OAc)2) and a ligand (e.g., SPhos, XPhos).

o Evacuate and backfill the flask with an inert gas.
e Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

o Heat the reaction mixture (typically 80-100 °C) with vigorous stirring until the starting material
is consumed.

 After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and
concentrate.

» Purify the product by column chromatography.

Deprotection of the Methoxymethyl (MOM) Ether

Once transformations at the aryl bromide are complete, the MOM ether can be cleaved to
reveal the benzyl alcohol, which can then be used in subsequent reactions (e.g., oxidation to
an aldehyde, etherification, or esterification).

Reaction Principle: MOM ethers are typically cleaved under acidic conditions. The reaction
proceeds by protonation of the ether oxygen, followed by cleavage to form a resonance-
stabilized oxocarbenium ion and methanol. This intermediate is then trapped by water to yield
the desired alcohol and formaldehyde.

Common Deprotection Protocols:

 Acidic Hydrolysis: Stirring the compound in a mixture of an acid like HCI or trifluoroacetic
acid (TFA) in a protic solvent (e.g., methanol, water/THF) at room temperature is often
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effective.

o Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBrz) in the presence of a thiol
scavenger can provide rapid and selective deprotection under mild conditions.[4]

 Silica-Supported Catalysts: Using heterogeneous catalysts like silica-supported sodium
hydrogen sulfate (NaHSO4-SiO2) in a non-polar solvent like DCM offers a simple work-up, as
the catalyst can be removed by filtration.[5]

Applications in Drug Discovery and Development

The structural motif derived from 1-Bromo-4-(methoxymethyl)benzene is present in
numerous complex molecules synthesized for biological evaluation. The ability to first construct
a biaryl or other complex core via cross-coupling and then unmask a reactive benzylic alcohol
IS a powerful synthetic strategy.

Hypothetical Drug Synthesis Workflow

The following diagram illustrates a conceptual workflow where 1-Bromo-4-
(methoxymethyl)benzene is used to synthesize a complex, hypothetical drug candidate.
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(1—Bromo-4-(methoxymethyl)benzene)
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i
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(MOM Protected)

Step 2: MOM Deprotection
(Acidic Conditions)

(Benzylic AIcohoD

Step 3: Oxidation
(e.g., PCC, DMP)

(Aromatic AIdehyde)
Step 4: Reductive Amination
Final Drug Candidate

Click to download full resolution via product page

Caption: Conceptual workflow for complex molecule synthesis.
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This workflow demonstrates how the initial building block is elaborated in a stepwise fashion:
o Core Scaffolding: A Suzuki coupling reaction is used to build the core biaryl structure.
e Unmasking Functionality: The MOM group is removed to reveal the alcohol.

o Functional Group Interconversion: The alcohol is oxidized to an aldehyde, a versatile
functional group.

o Final Elaboration: The aldehyde is converted to a new functionality, such as an amine, via
reductive amination to complete the synthesis of the target molecule.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 1-
Bromo-4-(methoxymethyl)benzene.

» Hazard Statements: Assumed to be an irritant to the skin, eyes, and respiratory system
based on similar compounds.

» Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

e Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents and strong acids. Keep the container tightly sealed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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